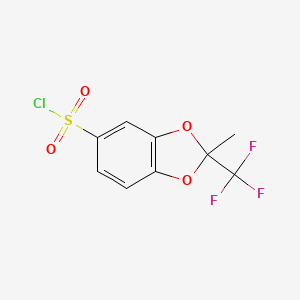
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It contains a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the benzodioxole core, followed by the introduction of the trifluoromethyl group and the sulfonyl chloride group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions with amines can yield sulfonamides, while reactions with alcohols can produce sulfonate esters.
Wissenschaftliche Forschungsanwendungen
2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms. The trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in chemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonamide
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonate ester
- 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonic acid
Uniqueness
Compared to similar compounds, 2-methyl-2-(trifluoromethyl)-2H-1,3-benzodioxole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which provides a high degree of reactivity and versatility in chemical reactions. This makes it particularly useful in synthetic chemistry and as a reagent for modifying biological molecules.
Eigenschaften
Molekularformel |
C9H6ClF3O4S |
|---|---|
Molekulargewicht |
302.66 g/mol |
IUPAC-Name |
2-methyl-2-(trifluoromethyl)-1,3-benzodioxole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H6ClF3O4S/c1-8(9(11,12)13)16-6-3-2-5(18(10,14)15)4-7(6)17-8/h2-4H,1H3 |
InChI-Schlüssel |
KUSSRADMOFEYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


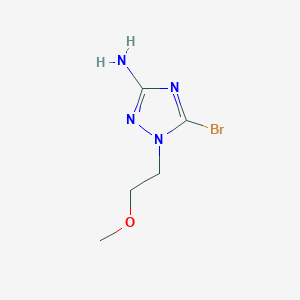
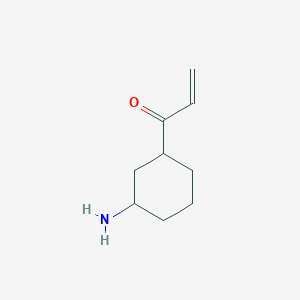
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)


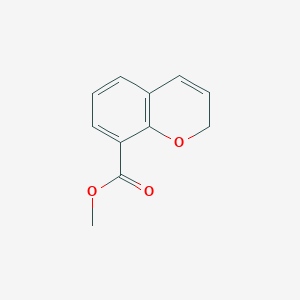
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)


![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)

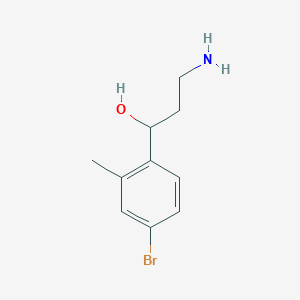
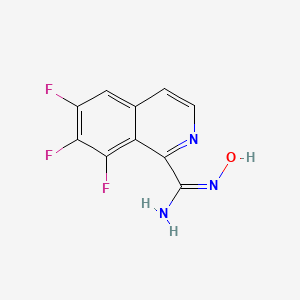
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
